molecular formula C30H44O8 B018001 Cochlioquinone A CAS No. 32450-25-2

Cochlioquinone A

Cat. No. B018001
CAS RN: 32450-25-2
M. Wt: 532.7 g/mol
InChI Key: UWSYUCZPPVXEKW-MHUJPXPPSA-N
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Description

Synthesis Analysis

The first total synthesis of epi-cochlioquinone A, a closely related analogue of Cochlioquinone A, was achieved through a highly convergent approach involving [3+3] cycloaddition as a key reaction. This synthesis highlights the complexity and the synthetic interest in cochlioquinone derivatives due to their challenging molecular architecture and biological relevance. The process involves several innovative methodologies, including asymmetric vinylogous Mukaiyama aldol reactions and stereospecific nitro-Dieckmann condensation, showcasing the synthetic challenges and innovations in creating these compounds (Hosokawa et al., 2010).

Molecular Structure Analysis

Cochlioquinone A's molecular structure was determined using chemical, spectroscopic, and crystallographic evidence. Its structure features a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side chain. This unique combination of structural elements underlines the compound's potential for diverse biological activities and its chemical reactivity (Carruthers et al., 1971).

Chemical Reactions and Properties

Cochlioquinone A and its derivatives exhibit a range of biological activities, including anti-angiogenic and cytotoxic effects. These activities are attributed to the compound's ability to interfere with various biological pathways, such as inhibiting angiogenesis in bovine aortic endothelial cells and displaying cytotoxicity against tumor cell lines. The specific interactions with cellular components and the modulation of signaling pathways underscore the chemical reactivity and biological significance of Cochlioquinone A (Jung et al., 2003).

Scientific Research Applications

Anti-Angiogenic Properties

Cochlioquinone A1, a variant of Cochlioquinone A, has been identified as a potent anti-angiogenic agent. It inhibits in vitro angiogenesis of bovine aortic endothelial cells, such as basic fibroblast growth factor (bFGF)-induced tube formation and invasion, without exhibiting cytotoxicity. This suggests its potential for development as a therapeutic agent for diseases related to angiogenesis, such as cancer and age-related macular degeneration (H. Jung et al., 2003).

Autophagy Induction and Anti-Infection

A derivative of Cochlioquinone A, CoB1, has been shown to induce autophagy in mouse alveolar macrophages against Pseudomonas aeruginosa infection. This derivative regulates autophagy through the PAK1/Akt1/mTOR signaling pathway, suggesting its application in treating infections caused by this bacterium (Pengcheng Zhu et al., 2020).

Diacylglycerol Acyltransferase Inhibition

Cochlioquinones A and A1 have been found to inhibit diacylglycerol acyltransferase (DGAT), a key enzyme in triacylglycerol synthesis. This inhibition suggests a potential role in treating conditions like obesity, hypertriglyceridemia, and type 2 diabetes by targeting TG synthesis pathways (Hyang Burm Lee et al., 2003).

Cytotoxic Effects Against Cancer Cells

Several studies have identified cytotoxic cochlioquinone derivatives with potent effects against various tumor cell lines. These compounds, including isocochlioquinones D-E and cochlioquinones G-H, demonstrate the potential for cochlioquinone derivatives in cancer treatment by inducing apoptosis and inhibiting cell proliferation (Mo Wang et al., 2016).

Agricultural Applications

Research has also explored the use of Cochlioquinone-9, a related compound, as a natural plant defense compound for pest control in agriculture. Specifically, it has been evaluated for controlling the white-backed planthopper in rice, showing that it enhances plant growth and resistance against this pest. This indicates its potential as an environmentally friendly alternative to chemical pesticides (Yoon-Hee Jang et al., 2021).

Future Directions

Cochlioquinone A and its derivatives have shown potential in various fields. For instance, a novel cochlioquinone B derivative (CoB1) has shown potential in regulating host immune responses against Pseudomonas aeruginosa infection . Another study suggested that cochlioquinone-9 (cq-9), a plant secondary metabolite, has potential to replace chemical pesticides and suggests a new method for controlling white-backed planthopper (WBPH) .

properties

IUPAC Name

[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSYUCZPPVXEKW-MHUJPXPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346549
Record name Cochlioquinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cochlioquinone A

CAS RN

32450-25-2
Record name Cochlioquinone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cochlioquinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
T Machida, K Higashi, H Ogawara - The Journal of Antibiotics, 1995 - jstage.jst.go.jp
… the concentration of cochlioquinone A, the lines of the plots curved upwards (data not shown), indicating the positive cooperative binding or micellar formation of cochlioquinone A. …
Number of citations: 21 www.jstage.jst.go.jp
FF Campos, LH Rosa, BB Cota… - PLoS neglected …, 2008 - journals.plos.org
… The chromatographic fractionation of the extract was guided by the TryR assay and resulted in the isolation of cochlioquinone A and isocochlioquinone A. Both compounds were active …
Number of citations: 78 journals.plos.org
M Wang, ZH Sun, YC Chen, HX Liu, HH Li, GH Tan… - Fitoterapia, 2016 - Elsevier
Chemical investigation of the liquid culture of the endophytic fungus Bipolaris sorokiniana A606, which was isolated from the medicinal plant Pogostemon cablin resulted in the isolation …
Number of citations: 52 www.sciencedirect.com
HJ Jung, HB Lee, CH Lim, CJ Kim, HJ Kwon - Bioorganic & medicinal …, 2003 - Elsevier
… The active compound was identified as a new derivative of cochlioquinone A (CoA) on the basis of HRFAB-MS, 1 H and 13 C NMR, 1 H– 13 C and 1 H– 1 H COSY, HMBC, and rotating …
Number of citations: 39 www.sciencedirect.com
M Arayama, T Nehira, H Maeda, K Tanaka… - Tetrahedron, 2015 - Elsevier
… miyabeanus, the test fungus in the present study, because cochlioquinone A (7) was first revealed … epi-Cochlioquinone A (5) was also inactive, in spite of identical C12–C22 polycyclic …
Number of citations: 15 www.sciencedirect.com
S Hosokawa, K Matsushita, S Tokimatsu, T Toriumi… - Tetrahedron …, 2010 - Elsevier
… The relative structure of epi-cochlioquinone A was determined … present the first total synthesis of epi-cochlioquinone A (1). … the structural determination of epi-cochlioquinone A (1) were …
Number of citations: 43 www.sciencedirect.com
FF Campos, JP Ramos, DM De Oliveira, TMA Alves… - Journal of …, 2017 - Springer
… closely related to it, ie cochlioquinone A and isocochlioquinone A (figure 1), were … ANDC-A was less active than cochlioquinone A and … According to the literature, cochlioquinone A has …
Number of citations: 15 link.springer.com
JM SCHAEFFER, EG FRAZIER… - The Journal of …, 1990 - jstage.jst.go.jp
… Cochlioquinone A, isolated from the fungus … sativum and identified as cochlioquinone A. Cochlioquinone Ais a yellow … elegans membranessuggesting that cochlioquinone A and …
Number of citations: 46 www.jstage.jst.go.jp
Q Li, J Liu, J Yang, Y Wang, SX Yang, S Niu, G Ding - Food Chemistry, 2024 - Elsevier
Cochlioquinones are a member of meroterpenoids that partially possessed phenolic hydroxyls with potential antioxidant activities. This study investigated the mass fragmentation …
Number of citations: 2 www.sciencedirect.com
P Phuwapraisirisan, K Sawang, P Siripong… - Tetrahedron …, 2007 - Elsevier
… Dehydration of 12-OH in cochlioquinone A resulted in the formation of 7. Importantly, this study is … Cochlioquinone A strongly inhibited diacylglycerol kinase, a key enzyme involving in …
Number of citations: 56 www.sciencedirect.com

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